![molecular formula C6H6N4S B1375235 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine CAS No. 1492419-64-3](/img/structure/B1375235.png)
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles can be synthesized using a variety of methods. For example, El-Borai et al. synthesized a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For example, they can be used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors .Scientific Research Applications
JAK2 Inhibitors
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine has been identified as a replacement for pyrazol-3-yl amine in the search for potent and selective JAK2 inhibitors. This is particularly significant in the context of developing treatments for diseases associated with JAK2, such as certain types of cancers and inflammatory conditions. (Ioannidis et al., 2010)
Antimicrobial and Anticancer Agents
Compounds derived from 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine have shown promise as antimicrobial and anticancer agents. For instance, certain thiazole clubbed pyrazole derivatives have demonstrated significant antibacterial activity and the ability to induce apoptosis in cells, which is a desirable characteristic in anticancer drugs. (Bansal et al., 2020)
Synthesis of Functionalized Derivatives
The chemical versatility of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine allows for the synthesis of various functionalized derivatives. These derivatives have potential applications in different areas of medicinal chemistry, offering a platform for the development of new therapeutic agents. (El‐Mekabaty et al., 2017)
Antimicrobial Activity
A series of novel thiazole substituted pyrazole derivatives, derived from 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, have shown potent antimicrobial activity against various bacteria and fungi species. This highlights the compound's potential in developing new antimicrobial agents. (Gaikwad et al., 2013)
Ultrasound-assisted Synthesis
The compound is also used in ultrasound-assisted synthesis methods to create biologically active hybrids. These methods are notable for their high yields and efficiency, making them valuable in the synthesis of compounds with potential pharmaceutical applications. (Kerru et al., 2020)
X-Ray Crystal Study
In terms of chemical analysis, 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine derivatives have been subjected to X-ray crystal studies. These studies are crucial for understanding the molecular structure and properties of these compounds, which is essential for their application in drug design. (Titi et al., 2020)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVIAANOFKCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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